Home > Products > Screening Compounds P138615 > Felypressin Impurity A
Felypressin Impurity A -

Felypressin Impurity A

Catalog Number: EVT-242384
CAS Number:
Molecular Formula: C52H77N15O13S2
Molecular Weight: 1084.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An impurity of Felypressin.Felypressin is a Vasopressin 1 agonist, and will thus have effects at all Arginine vasopressin receptor 1As. It physiologically effects on vascular SMC's due to the form in which it is administered. Its receptors are found in various sites around the body. The major points include the CNS, Liver, Anterior Pituitary, Muscle (both vascular and non-vascular smooth muscle), and Platelets (CLAMP).
Overview

Felypressin is a synthetic analog of vasopressin, primarily used in local anesthetic formulations for dental procedures due to its vasoconstrictive properties. Felypressin Impurity A refers to a specific impurity that may arise during the synthesis or formulation of felypressin. Understanding this impurity is crucial for ensuring the safety and efficacy of pharmaceutical products containing felypressin.

Source

Felypressin is generally synthesized through various peptide synthesis techniques, including solid-phase peptide synthesis and solution-phase synthesis. Impurities such as Felypressin Impurity A can occur due to incomplete reactions, degradation, or side reactions during the synthesis process.

Classification

Felypressin and its impurities are classified under peptide drugs, specifically as non-catecholamine vasoconstrictors. They are categorized based on their chemical structure, biological activity, and therapeutic applications.

Synthesis Analysis

Methods

The synthesis of felypressin typically involves solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The SPPS method allows for the stepwise assembly of amino acids on a solid support, facilitating purification at each stage.

Technical Details:

  • Solid-Phase Peptide Synthesis: This method utilizes a resin onto which amino acids are sequentially added. Protective groups are employed to prevent unwanted reactions during coupling.
  • Reagents Used: Common reagents include coupling agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate and solvents such as dimethylformamide.

The production process must be closely monitored to minimize the formation of impurities like Felypressin Impurity A, which can arise from incomplete reactions or degradation of the peptide chain.

Molecular Structure Analysis

Structure

Felypressin has a specific molecular structure characterized by its sequence of amino acids. The structure of Felypressin Impurity A may differ slightly from that of felypressin due to variations in the amino acid sequence or modifications that occur during synthesis.

Data

  • Molecular Formula: The exact molecular formula for Felypressin Impurity A is not universally defined but is derived from the base structure of felypressin.
  • Molecular Weight: The molecular weight will vary depending on the specific modifications present in the impurity.
Chemical Reactions Analysis

Reactions

The formation of Felypressin Impurity A can be attributed to several chemical reactions that occur during the synthesis process. These may include:

  • Deamidation: This reaction involves the removal of an amide group from an aspartic acid residue, which can lead to changes in peptide stability and activity.
  • Truncation Reactions: Shortening of the peptide chain can occur due to side reactions during synthesis.

Technical Details:

  • Monitoring reaction conditions such as temperature and pH is essential to minimize these side reactions.
  • Analytical techniques like high-performance liquid chromatography and mass spectrometry are employed to identify and quantify impurities.
Mechanism of Action

Felypressin acts primarily through its interaction with vasopressin receptors, leading to vasoconstriction and reduced blood flow in targeted areas. The presence of impurities like Felypressin Impurity A may alter this mechanism slightly but generally retains similar pharmacological effects.

Process and Data

The mechanism involves:

  1. Binding to V1 receptors located on vascular smooth muscle.
  2. Activation of intracellular signaling pathways that result in increased intracellular calcium levels, leading to muscle contraction.
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: The stability of felypressin can be affected by factors such as pH and temperature; impurities may further influence this stability.
  • Purity Requirements: Regulatory standards dictate that peptide drugs must meet specific purity criteria (often >95%) to ensure safety and efficacy.
Applications

Felypressin is primarily used in clinical settings for:

  • Local Anesthesia: Enhancing the duration and effectiveness of local anesthetics by reducing blood flow at injection sites.
  • Research Applications: Investigating vasopressor effects and potential therapeutic uses in various medical conditions.
Introduction to Felypressin Impurity A in Pharmaceutical Context

Felypressin Impurity A represents a structurally modified derivative of the synthetic nonapeptide felypressin (PLV-2), a non-catecholamine vasoconstrictor employed in dental anesthetics. This impurity arises during the synthesis, purification, or storage of felypressin-based pharmaceutical formulations. Regulatory authorities mandate strict control and characterization of such impurities due to their potential impact on drug efficacy, stability, and safety profiles. Felypressin Impurity A exemplifies a specific process-related impurity requiring identification and quantification to ensure compliance with pharmacopeial standards like the European Pharmacopoeia (EP) [1] [6]. Its presence, even at trace levels, necessitates rigorous analytical monitoring to guarantee the quality and consistency of felypressin-containing medicinal products.

Nomenclature and Classification Within Peptide Impurity Frameworks

Felypressin Impurity A is systematically identified by multiple nomenclature systems reflecting its chemical origin and structure:

  • Chemical Name: (S)-N1-((S)-1-(((R)-3-((acetamidomethyl)thio)-1-((S)-2-(((S)-6-amino-1-((2-amino-2-oxoethyl)amino)-1-oxohexan-2-yl)carbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)amino)-4-amino-1,4-dioxobutan-2-yl)-2-((7R,10S,13S)-7-amino-10,13-dibenzyl-2,8,11-trioxo-5-thia-3,9,12-triazatetradecanamido)pentanediamide [1] [8].
  • Synonyms: S1,S6-bis[(acetylamino)methyl]-(reduced felypressin) [1].
  • Molecular Formula: C₅₂H₇₇N₁₅O₁₃S₂ [1].
  • Molecular Weight: 1184.39 g/mol [1].
  • CAS Registry Number: Not formally assigned (NA) [1] [2].

Within peptide impurity classification frameworks, Impurity A is categorized as a chemically modified derivative, specifically resulting from the bis-acetamidomethylation of the cysteine residues involved in the disulfide bond of the native felypressin structure. This modification occurs upon reduction of the critical disulfide bridge (Cys1-Cys6) in felypressin followed by alkylation with iodoacetamide or similar reagents, often during synthesis or handling under non-optimized conditions [1] [9]. Consequently, it falls under the subclass of "Reduced and Alkylated" peptide impurities.

Table 1: Key Molecular Properties of Felypressin Impurity A vs. Felypressin API

PropertyFelypressin Impurity AFelypressin API
Chemical NameComplex diamide derivative (See above)L-Cysteinyl-L-phenylalanyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-lysylglycinamide cyclic (1→6)-disulfide [9]
Primary SynonymS1,S6-bis[(acetylamino)methyl]-(reduced felypressin)PLV-2, Octapressin, Phe(2)-Lys(8)-vasopressin [7] [9]
Molecular FormulaC₅₂H₇₇N₁₅O₁₃S₂C₄₆H₆₅N₁₃O₁₁S₂
Molecular Weight (g/mol)1184.391040.22 [5] [9]
CAS Registry NumberNot Assigned (NA)56-59-7 [5] [6] [7]
Key Structural FeatureReduced Cys1-Cys6 bond, S-acetamidomethylated Cys residuesIntact cyclic structure via Cys1-Cys6 disulfide bridge [9] [10]
Impurity ClassificationReduced and Alkylated Process-Related ImpurityActive Pharmaceutical Ingredient

Role in Felypressin Synthesis and Pharmacological Relevance

Felypressin Impurity A is intrinsically linked to the chemical synthesis and purification processes of the felypressin Active Pharmaceutical Ingredient (API). The formation of the native disulfide bond (Cys1-Cys6) is a critical and often challenging step in the production of felypressin. Strategies to form this bond frequently involve:

  • Orthogonal Protection Schemes: Utilizing protecting groups (e.g., Acm = acetamidomethyl) on cysteine thiols during linear chain assembly.
  • Directed Disulfide Bond Formation: Selective deprotection and oxidation steps to form the correct Cys1-Cys6 bridge.
  • Post-Assembly Oxidation: Oxidizing the fully deprotected linear peptide.

The occurrence of Impurity A arises primarily under two scenarios:

  • Incomplete Oxidation: Failure to fully oxidize the Cys1-Cys6 pair during synthesis can leave the cysteine residues in the reduced thiol (-SH) state. Subsequent or unintended reaction with acetamidomethylating agents (e.g., iodoacetamide) leads to the stable S-acetamidomethyl derivatives, generating Impurity A [1].
  • Protecting Group Cleavage Issues: If the Acm protecting groups are not completely removed during deprotection steps in synthesis routes relying on them, residues containing the S-acetamidomethyl cysteine will persist, resulting in Impurity A [1] [9].

The pharmacological relevance of controlling Impurity A stems directly from the critical role of the disulfide bond in felypressin's biological activity. Felypressin exerts its vasoconstrictive effects primarily through agonist activity at the Vasopressin V1a receptor (AVPR1A) [5] [7] [9]. This activity is highly dependent on the intact three-dimensional structure stabilized by the Cys1-Cys6 disulfide bridge. Impurity A, lacking this bridge and bearing bulky acetamidomethyl modifications, exhibits:

  • Severely Disrupted Receptor Binding: The altered conformation prevents proper interaction with the V1a receptor binding pocket.
  • Loss of Vasoconstrictive Potency: It lacks the intrinsic activity of the native peptide [3] [5].
  • Potential for Altered Pharmacokinetics: The modified structure could lead to differences in stability, metabolism, or clearance compared to the API.

Therefore, the presence of Impurity A represents a pharmacologically inactive or significantly less active component within the felypressin drug substance or product. Monitoring and controlling its levels is essential not only for meeting regulatory requirements (EP monographs) [6] [8] but also for ensuring the therapeutic consistency and potency of the final medication. Elevated levels of Impurity A could indicate suboptimal synthesis or purification conditions, potentially correlating with a reduction in the overall pharmacological efficacy of the product batch. Consequently, it serves as a critical quality attribute (CQA) in felypressin manufacturing.

Properties

Product Name

Felypressin Impurity A

Molecular Formula

C52H77N15O13S2

Molecular Weight

1084.47

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.